Isophthalaldehyde

概要

説明

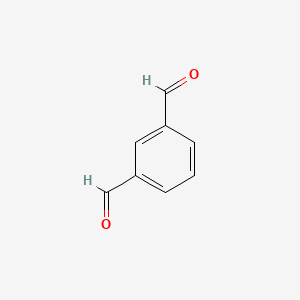

Isophthalaldehyde is an organic compound with the chemical formula C₈H₆O₂. It is one of three isomers of benzene dicarbaldehyde, a reduced analog of phthalic acid. This compound is a colorless solid, although commercial samples often appear yellowish . This compound is used in various chemical reactions and has significant applications in scientific research and industry.

作用機序

. .

Mode of Action

Isophthalaldehyde is bifunctional, meaning it has two formyl groups. This allows it to interact with its targets, primarily amines, in a unique way. It can form polymers or covalent organic frameworks upon reaction with di- or triamines . This interaction results in the formation of complex structures that have various applications, including use in metal coordination complexes .

Biochemical Pathways

Schiff base derivatives have a wide range of applications, including the formation of polymers, covalent organic frameworks, and metal coordination complexes .

Pharmacokinetics

Its chemical properties, such as being a colorless solid and having a molar mass of 134134 g/mol , can provide some insights. These properties may affect its solubility, absorption rate, and distribution within the body, thereby influencing its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of Schiff base derivatives when it reacts with amines . These derivatives can form complex structures like polymers and covalent organic frameworks . These structures have various applications, including their use in metal coordination complexes .

生化学分析

Biochemical Properties

Isophthalaldehyde, like many benzaldehydes, forms a variety of Schiff base derivatives . Being bifunctional (having two formyl groups), this compound allows the formation of polymers or covalent organic frameworks upon reaction with di- or triamines . They also find use in metal coordination complexes .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its bifunctionality. The presence of two formyl groups allows it to form polymers or covalent organic frameworks upon reaction with di- or triamines . This property also enables its use in metal coordination complexes .

準備方法

Isophthalaldehyde can be synthesized through several methods:

Sommelet Reaction: This involves the reaction of α,α’-diamino-ortho-xylene with hexamethylenetetramine in the presence of hydrochloric acid and acetic acid.

Catalytic Oxidation: Industrially, this compound can be produced by the catalytic oxidation of m-xylene.

Reduction of Isophthaloyl Chloride: Another method involves the reduction of isophthaloyl chloride using lithium tri-t-butoxyaluminumhydride.

化学反応の分析

Isophthalaldehyde undergoes various chemical reactions:

Schiff Base Formation: It reacts with amines to form Schiff base derivatives, which are useful in the synthesis of polymers and covalent organic frameworks.

Knoevenagel Condensation: This base-catalyzed reaction involves this compound and active methylene compounds to form α,β-unsaturated carbonyl compounds.

Oxidation and Reduction: This compound can be oxidized to isophthalic acid or reduced to isophthalyl alcohol under appropriate conditions.

科学的研究の応用

Isophthalaldehyde has diverse applications in scientific research:

類似化合物との比較

Isophthalaldehyde is compared with other similar compounds such as:

Terephthalaldehyde: This is the para-isomer of benzene dicarbaldehyde, differing in the position of the aldehyde groups on the benzene ring.

Benzaldehyde: A simpler analog with only one aldehyde group, used widely in organic synthesis.

This compound’s uniqueness lies in its bifunctional nature and the specific spatial arrangement of its aldehyde groups, which make it suitable for forming complex polymers and frameworks .

生物活性

Isophthalaldehyde (IPA), an aromatic compound with the formula C₈H₆O₂, is a derivative of phthalic acid and has garnered attention for its diverse biological activities. This article delves into the synthesis, characterization, and biological implications of this compound and its derivatives, highlighting key findings from various studies.

1. Synthesis and Characterization

This compound can be synthesized through several methods, including the condensation reaction of isophthalic acid with various amines or through oxidation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds.

2.1 Antimicrobial Activity

Research has demonstrated that this compound and its metal complexes exhibit significant antimicrobial properties. For instance, a study on novel Schiff base ligands derived from this compound showed promising antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds were determined, indicating their potential as effective antimicrobial agents.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound-Cu(II) | S. aureus | 16 |

| This compound-Ni(II) | Salmonella Typhi | 32 |

2.2 Antioxidant Activity

The antioxidant potential of bis-Schiff bases derived from this compound has also been investigated. These compounds showed significant scavenging activity against free radicals, which suggests their utility in preventing oxidative stress-related diseases . The antioxidant activity was quantified using various assays such as DPPH and ABTS.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Bis-Schiff Base 1 | 75 | 80 |

| Bis-Schiff Base 2 | 68 | 73 |

2.3 Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound derivatives exhibit varying degrees of cytotoxic effects on cancer cell lines. In vitro studies using brine shrimp lethality assays indicated that certain metal complexes displayed potent cytotoxicity, suggesting their potential as anticancer agents .

The biological activities of this compound are often attributed to its ability to interact with cellular targets:

- Protein Kinase C (PKC) Modulation : Some derivatives have been identified as potential ligands for PKC, a key enzyme involved in cell signaling pathways related to cancer progression . These compounds can either activate or inhibit PKC, influencing downstream signaling cascades such as ERK phosphorylation.

- DNA Cleavage : Metal complexes derived from this compound have shown remarkable DNA cleavage activities via hydroxyl radical generation, which could lead to apoptosis in cancer cells .

4. Case Studies

Several case studies illustrate the application of this compound in drug development:

- A study focused on synthesizing new PKC inhibitors based on this compound derivatives demonstrated their ability to modify PKC activation in living cells . The findings suggest a pathway for developing targeted therapies for cancer treatment.

- Another research effort highlighted the synthesis of metal complexes that exhibited not only antimicrobial but also significant anticancer properties against various cell lines, reinforcing the versatility of this compound in medicinal chemistry .

5. Conclusion

This compound represents a promising scaffold for developing new therapeutic agents due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. Ongoing research into its derivatives will likely unveil further applications in pharmacology and medicinal chemistry.

特性

IUPAC Name |

benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZALUMVGBVKPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870718 | |

| Record name | 1,3-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

246 °C | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from dilute alcohol | |

CAS No. |

626-19-7, 30025-33-3 | |

| Record name | 1,3-Benzenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenedicarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030025333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophthalaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISO-PHTHALALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU162B2N9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

89 °C | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of isophthalaldehyde?

A1: this compound has the molecular formula C8H6O2 and a molecular weight of 134.13 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry (MS). [, , , , , ]

Q3: How is this compound used in polymer synthesis?

A4: this compound serves as a monomer in the synthesis of various polymers, including polybenzimidazoles, polyesters, and poly(arylene ether imidazole)s. Its two aldehyde groups enable polymerization with diamines, diols, or bis(hydroxyimidazole) compounds. [, , , , ]

Q4: What factors affect the stability of this compound-based polymers?

A5: Factors influencing stability include the polymer's structure, molecular weight, and the presence of functional groups. For instance, poly(cyclodiborazane)s derived from this compound are susceptible to air oxidation, while poly(arylene ether imidazole)s exhibit good thermal stability. [, ]

Q5: Can this compound be used to synthesize porous materials?

A6: Yes, this compound is a key building block for covalent organic frameworks (COFs). By reacting it with specific linkers, porous 2D COFs with periodically heterogeneous pore structures can be synthesized. []

Q6: What types of reactions can this compound-derived compounds catalyze?

A7: Platinum complexes containing ligands derived from this compound show catalytic activity in carbon-carbon bond formation reactions, such as Michael additions and Diels-Alder reactions. []

Q7: How does the structure of the this compound-derived ligand affect the catalytic activity of metal complexes?

A8: The substituents on the nitrogen atoms of the imine groups in the ligand significantly influence the reactivity of the metal center. For example, bulky substituents can lead to the formation of dinuclear complexes over trinuclear ones. []

Q8: How is computational chemistry used in the study of this compound and its derivatives?

A9: Computational tools like density functional theory (DFT) calculations are employed to predict and understand the spectroscopic properties, reactivity, and molecular structures of this compound-based compounds. [, ]

Q9: Can computational methods be used to design new materials based on this compound?

A10: Yes, computational modeling can assist in designing novel COFs with tailored pore sizes and functionalities by simulating the interactions between this compound and various linker molecules. []

Q10: How does the position of substituents on the aromatic ring of this compound affect its reactivity?

A11: The position of substituents influences the electronic properties of the aldehyde groups, impacting their reactivity in condensation reactions. For instance, electron-withdrawing groups generally enhance the reactivity towards nucleophiles. [, ]

Q11: Can the reactivity of this compound be modulated by modifying the aldehyde groups?

A12: Yes, converting the aldehyde groups to other functionalities, such as imines, oximes, or alcohols, can significantly alter the reactivity of the molecule and its potential applications. [, , ]

Q12: How does the stability of this compound in solution vary with pH?

A13: this compound undergoes a reversible reaction with hydroxide ions in strongly alkaline solutions, forming the anion of the geminal diol. This reaction is influenced by the substituents on the aromatic ring. []

Q13: Are there any specific formulation strategies for improving the stability or solubility of this compound-derived compounds?

A14: The choice of solvent and additives during polymerization can significantly influence the solubility and stability of the resulting polymers. For example, poly(benzoxazole)s synthesized from this compound derivatives in ethyl lactate exhibit good stability and solubility. []

Q14: What analytical techniques are used to monitor the polymerization of this compound?

A15: Common techniques include gel permeation chromatography (GPC) for determining molecular weight distribution and nuclear magnetic resonance (NMR) spectroscopy for monitoring the disappearance of starting materials and formation of product. [, ]

Q15: Can this compound be used to detect specific analytes?

A16: Yes, fluorescent metal-organic frameworks (F-MOFs) synthesized using this compound derivatives have been investigated for their ability to selectively detect specific anions, such as H2PO4−, in aqueous solutions. []

Q16: Is there any information available on the environmental impact of this compound or its derivatives?

A17: While specific data on the ecotoxicological effects of this compound itself is limited in the provided research, it's crucial to consider the potential environmental impact of its derivatives, particularly polymers. Evaluating their biodegradability and developing strategies for recycling and waste management are important aspects to address. [, ]

Q17: Can this compound-based materials be designed for biodegradability?

A18: Research into incorporating biodegradable linkages or functional groups into this compound-based polymers could potentially lead to more environmentally friendly materials. []

Q18: What are some essential resources for conducting research on this compound?

A19: Access to specialized equipment for polymer synthesis and characterization, such as NMR spectrometers, GPC systems, and thermal analysis instruments, is essential. Additionally, databases containing chemical information, synthetic procedures, and spectroscopic data are invaluable resources. []

Q19: What are some significant historical milestones in the research of this compound?

A20: Key milestones include the development of efficient synthetic routes to this compound and its derivatives, the exploration of its use as a monomer in polymer synthesis, and its application in the preparation of metal complexes for catalysis. More recently, the use of this compound in the construction of COFs has emerged as a significant area of research. [, , , ]

Q20: How does research on this compound intersect with other scientific disciplines?

A21: The study of this compound bridges various fields, including organic chemistry, polymer science, materials science, coordination chemistry, and supramolecular chemistry. Its diverse applications necessitate collaborations and knowledge exchange between these disciplines. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。